molecular formula C6H9ClN2O B1381630 1-(1H-pyrazol-4-yl)propan-1-one hydrochloride CAS No. 1803601-29-7

1-(1H-pyrazol-4-yl)propan-1-one hydrochloride

Cat. No. B1381630
M. Wt: 160.6 g/mol
InChI Key: SSHFZNVUWZIOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-pyrazol-4-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C6H9ClN2O and a molecular weight of 160.60 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-(1H-pyrazol-4-yl)propan-1-one hydrochloride, involves various methods. One such method involves the cyclocondensation of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

The molecular structure of 1-(1H-pyrazol-4-yl)propan-1-one hydrochloride consists of a pyrazole ring attached to a propanone group. The pyrazole ring is a five-membered heterocycle with two nitrogen atoms .


Physical And Chemical Properties Analysis

1-(1H-pyrazol-4-yl)propan-1-one hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
  • Coordination Chemistry and Organometallic Chemistry

    • In coordination chemistry and organometallic chemistry, pyrazoles are frequently used .
  • Synthesis of 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one

    • This compound was synthesized in a 52% yield for the first time by a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one (their ratio being 2:1) in solid Al2O3 at room temperature .
    • The product was characterized by 1H-NMR, 13C-NMR, IR spectroscopy, X-Ray diffraction and elemental analysis .
  • Pharmacology

    • Pyrazole derivatives show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Green Synthesis

    • Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • A special emphasis is placed on a thorough examination of response processes .
  • Fluorescent Materials

    • Pyrazoles are used in the development of fluorescent materials .
  • Antileishmanial and Antimalarial Evaluation

    • Some pyrazole derivatives have shown potent in vitro antipromastigote activity .
    • A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a certain compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

properties

IUPAC Name

1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-6(9)5-3-7-8-4-5;/h3-4H,2H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHFZNVUWZIOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNN=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-pyrazol-4-yl)propan-1-one hydrochloride

CAS RN

1803601-29-7
Record name 1-Propanone, 1-(1H-pyrazol-4-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803601-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-pyrazol-4-yl)propan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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